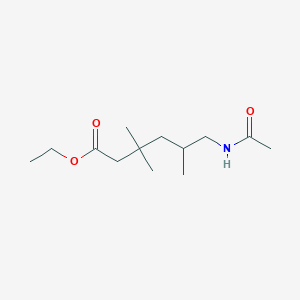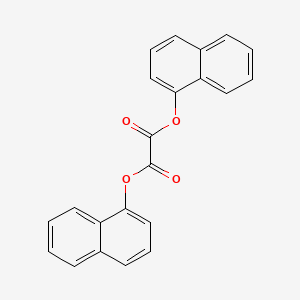
Ethyl 6-acetamido-3,3,5-trimethylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-acetamido-3,3,5-trimethylhexanoate is an organic compound with the molecular formula C13H25NO3. It is an ester derivative, characterized by the presence of an ethyl group, an acetamido group, and a trimethylhexanoate moiety. This compound is of interest in various fields due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-acetamido-3,3,5-trimethylhexanoate typically involves the esterification of 6-acetamido-3,3,5-trimethylhexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-acetamido-3,3,5-trimethylhexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 6-acetamido-3,3,5-trimethylhexanoic acid and ethanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 6-acetamido-3,3,5-trimethylhexanoic acid and ethanol.
Reduction: 6-acetamido-3,3,5-trimethylhexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 6-acetamido-3,3,5-trimethylhexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 6-acetamido-3,3,5-trimethylhexanoate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 6-acetamido-3,3,5-trimethylhexanoate can be compared with other ester derivatives such as ethyl acetate and ethyl benzoate. While all these compounds share the ester functional group, this compound is unique due to the presence of the acetamido and trimethylhexanoate groups, which confer distinct chemical and biological properties.
List of Similar Compounds
- Ethyl acetate
- Ethyl benzoate
- Methyl butyrate
- Isopropyl butyrate
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
| 90252-98-5 | |
Formule moléculaire |
C13H25NO3 |
Poids moléculaire |
243.34 g/mol |
Nom IUPAC |
ethyl 6-acetamido-3,3,5-trimethylhexanoate |
InChI |
InChI=1S/C13H25NO3/c1-6-17-12(16)8-13(4,5)7-10(2)9-14-11(3)15/h10H,6-9H2,1-5H3,(H,14,15) |
Clé InChI |
YYYIPNORSMROGU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C)(C)CC(C)CNC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4-Chlorophenyl)-N'-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea](/img/structure/B14354241.png)
![N'-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea](/img/structure/B14354249.png)
